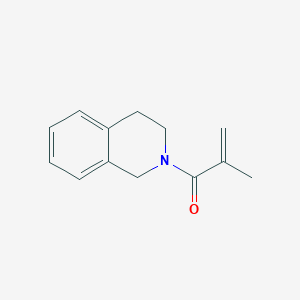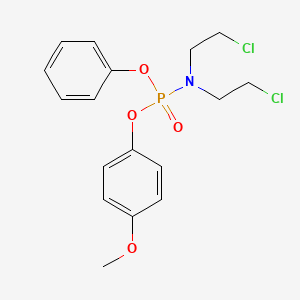
Diamino(sulfanylidene)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamino(sulfanylidene)phosphanium is a unique organophosphorus compound characterized by the presence of both sulfur and nitrogen atoms bonded to a phosphorus center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamino(sulfanylidene)phosphanium typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+2NH3+H2S→P(NH2)2S+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Diamino(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Phosphine derivatives
Substitution: Various halogenated derivatives
Scientific Research Applications
Diamino(sulfanylidene)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diamino(sulfanylidene)phosphanium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in biochemical processes.
Comparison with Similar Compounds
Diamino(sulfanylidene)phosphanium can be compared with other similar compounds such as:
Sulfonamides: Known for their antimicrobial properties.
Phosphines: Widely used in catalysis and organic synthesis.
Thioamides: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: this compound stands out due to its unique combination of sulfur, nitrogen, and phosphorus atoms, which imparts distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
15176-86-0 |
|---|---|
Molecular Formula |
H4N2PS+ |
Molecular Weight |
95.09 g/mol |
IUPAC Name |
diamino(sulfanylidene)phosphanium |
InChI |
InChI=1S/H4N2PS/c1-3(2)4/h(H4,1,2,4)/q+1 |
InChI Key |
BBLONAPXGAIMQH-UHFFFAOYSA-N |
Canonical SMILES |
N[P+](=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


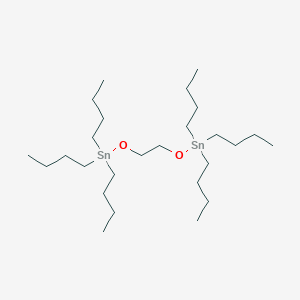

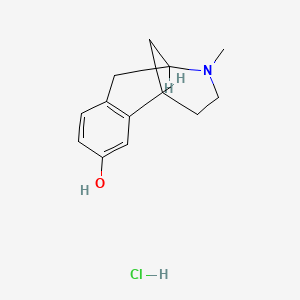

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
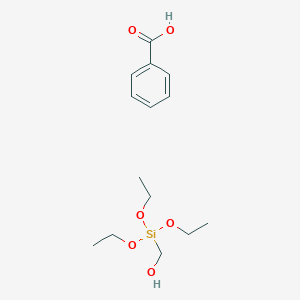
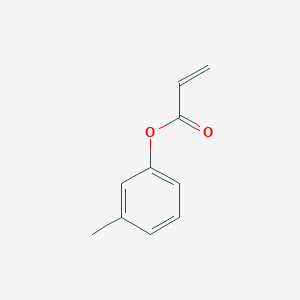

![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
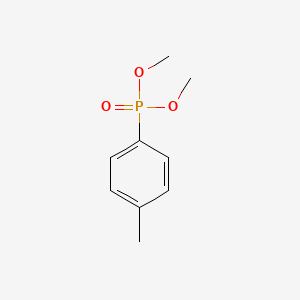
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
